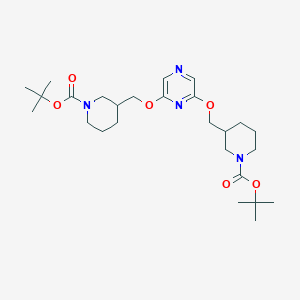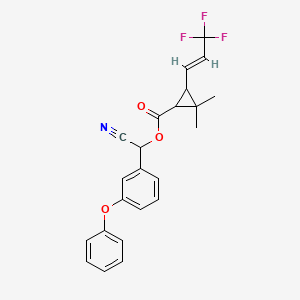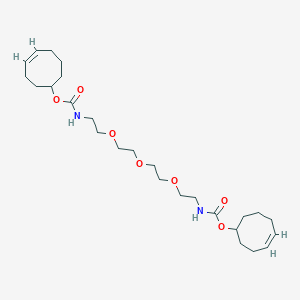
Di(cyclooct-4-en-1-yl) (3,6,9,12-tetraoxatetradecane-1,14-diyl)dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCO-PEG4-TCO, also known as trans-cyclooctene-polyethylene glycol 4-trans-cyclooctene, is a bifunctional compound widely used in click chemistry. This compound consists of two trans-cyclooctene (TCO) groups connected by a polyethylene glycol (PEG) spacer. The TCO groups are highly reactive in bioorthogonal reactions, making TCO-PEG4-TCO a valuable tool in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
TCO-PEG4-TCO is typically synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol (PEG) with trans-cyclooctene (TCO) groups. The process often begins with the activation of PEG using a suitable linker, followed by the conjugation of TCO groups to the activated PEG. The reaction conditions usually involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the click chemistry reactions .
Industrial Production Methods
In industrial settings, the production of TCO-PEG4-TCO involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes rigorous purification steps such as chromatography to remove any unreacted starting materials and by-products. The final product is then subjected to quality control tests to confirm its chemical structure and reactivity .
Análisis De Reacciones Químicas
Types of Reactions
TCO-PEG4-TCO primarily undergoes bioorthogonal reactions, specifically the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazines. This reaction is highly selective and occurs rapidly without the need for a catalyst .
Common Reagents and Conditions
The IEDDA reaction between TCO-PEG4-TCO and tetrazines is typically carried out in aqueous buffers at room temperature. The reaction conditions are mild, making it suitable for use in biological systems. Common reagents include tetrazine derivatives and various solvents to maintain the solubility of the reactants .
Major Products Formed
The major product formed from the reaction between TCO-PEG4-TCO and tetrazines is a stable covalent adduct. This product is often used for labeling and imaging applications in biological research .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, TCO-PEG4-TCO is used as a linker in the synthesis of complex molecules. Its ability to undergo click chemistry reactions with high efficiency makes it a valuable tool for constructing large molecular assemblies .
Biology
In biological research, TCO-PEG4-TCO is employed for site-specific labeling of biomolecules. It is used to modify proteins, antibodies, and nucleic acids, enabling the study of their functions and interactions in living cells .
Medicine
In medicine, TCO-PEG4-TCO is utilized in the development of targeted drug delivery systems. Its bioorthogonal reactivity allows for the precise conjugation of therapeutic agents to specific biomolecules, enhancing the efficacy and reducing the side effects of treatments .
Industry
In industrial applications, TCO-PEG4-TCO is used in the production of advanced materials and sensors. Its ability to form stable covalent bonds with various substrates makes it suitable for creating durable and functionalized surfaces .
Mecanismo De Acción
The mechanism of action of TCO-PEG4-TCO involves its reactivity in the IEDDA reaction with tetrazines. The trans-cyclooctene groups in TCO-PEG4-TCO undergo a cycloaddition reaction with tetrazines, forming a stable covalent bond. This reaction is highly selective and occurs rapidly, making it ideal for applications in biological systems where precise and efficient labeling is required .
Comparación Con Compuestos Similares
Similar Compounds
TCO-PEG3-TCO: Similar to TCO-PEG4-TCO but with a shorter PEG spacer.
TCO-PEG5-TCO: Similar to TCO-PEG4-TCO but with a longer PEG spacer.
TCO-PEG4-NHS: Contains an N-hydroxysuccinimide (NHS) ester group instead of a second TCO group .
Uniqueness
TCO-PEG4-TCO is unique due to its bifunctional nature, allowing it to participate in two simultaneous click chemistry reactions. The PEG spacer provides flexibility and solubility, making it suitable for various applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C28H48N2O8 |
|---|---|
Peso molecular |
540.7 g/mol |
Nombre IUPAC |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C28H48N2O8/c31-27(37-25-11-7-3-1-4-8-12-25)29-15-17-33-19-21-35-23-24-36-22-20-34-18-16-30-28(32)38-26-13-9-5-2-6-10-14-26/h1-3,5,25-26H,4,6-24H2,(H,29,31)(H,30,32)/b3-1-,5-2- |
Clave InChI |
ZLDVUVLAIKSQGP-LEWNYYKSSA-N |
SMILES isomérico |
C1CC(CC/C=C\C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)OC2CC/C=C\CCC2 |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B15061588.png)
![N-{9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B15061594.png)
![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride](/img/structure/B15061599.png)
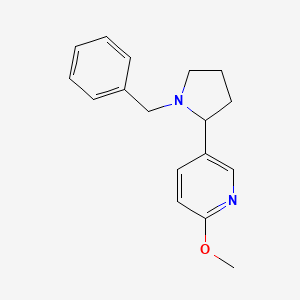

![1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride](/img/structure/B15061628.png)
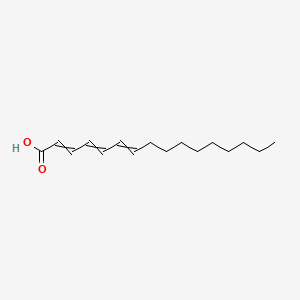
palladium(II) dichloromethane](/img/structure/B15061646.png)
![tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15061664.png)
![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B15061673.png)
